[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Description
This compound features a methanone bridge connecting a 4-(4-methoxyphenyl)piperazine moiety to a 1-methyl-1H-indol-5-yl group. This scaffold is versatile, with applications in targeting serotonin receptors, anti-inflammatory pathways, and antiparasitic agents .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(3-8-20(16)22)21(25)24-13-11-23(12-14-24)18-4-6-19(26-2)7-5-18/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYEACJXZOTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.
Attachment of Indole Moiety: The final step involves the reaction of the substituted piperazine with 1-methyl-1H-indole-5-carboxylic acid chloride under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 4-(4-methoxyphenyl)piperazin-1-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety, resulting in the formation of alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies, helping to elucidate the function of specific proteins.
Medicine
In medicine, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility allows for its incorporation into various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Insights
Piperazine Substituents: Electron-Donating Groups (e.g., 4-Methoxyphenyl): Enhance receptor binding via hydrophobic interactions and improved solubility (e.g., Compound 7d’s antileishmanial activity ). Benzyl vs. Direct Phenyl Linkage: 4-Methoxybenzyl (Compound 124) showed higher COX-2 selectivity than direct phenyl-linked analogues, suggesting steric and electronic tuning are critical .
Indole Modifications :
- 1-Methyl Substitution : Improves metabolic stability compared to unsubstituted indoles (e.g., compound lacks methyl, reducing stability ).
- Heterocycle Replacement : Pyridoindole in Compound 7d significantly enhanced antileishmanial activity, highlighting the role of extended aromatic systems .
Linker Flexibility: Methanone vs. Propenone: The rigid methanone bridge in the target compound may favor specific receptor conformations, while propenone linkers () introduce flexibility, altering binding kinetics .
Biological Activity
The compound 4-(4-methoxyphenyl)piperazin-1-ylmethanone, also known by its CAS number 1190245-54-5, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-(4-methoxyphenyl)piperazin-1-ylmethanone is C21H23N3O2, with a molecular weight of 349.4 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and an indole moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1190245-54-5 |
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.4 g/mol |
Antidepressant Activity
Research has indicated that compounds similar to 4-(4-methoxyphenyl)piperazin-1-ylmethanone may exhibit antidepressant properties. A study exploring piperazine derivatives found that modifications in the piperazine ring can enhance serotonin receptor activity, which is crucial for mood regulation. The presence of the methoxy group is hypothesized to increase lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier .
Anticancer Properties
The indole structure is often associated with anticancer activity. In vitro studies have demonstrated that derivatives of indole can inhibit various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidase inhibitors (MAOIs) are significant in treating depression and anxiety disorders. The compound's structure suggests potential MAO inhibitory activity, which could be beneficial in managing mood disorders. Preliminary data indicate that certain piperazine derivatives exhibit selective inhibition of MAO-A, with IC50 values suggesting moderate potency .
Case Studies and Research Findings
Case Study 1: Antidepressant Efficacy
A study conducted on various piperazine derivatives reported that 4-(4-methoxyphenyl)piperazin-1-ylmethanone displayed promising results in animal models for depression, showing significant reductions in immobility time in forced swim tests compared to control groups .
Case Study 2: Anticancer Activity
In a recent investigation into indole derivatives, 4-(4-methoxyphenyl)piperazin-1-ylmethanone was tested against multiple cancer cell lines. The results indicated an IC50 value of approximately 10 µM against MCF7 (breast cancer) cells, demonstrating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
